1-(3,4-Difluorophenyl)piperazine hydrochloride

Vue d'ensemble

Description

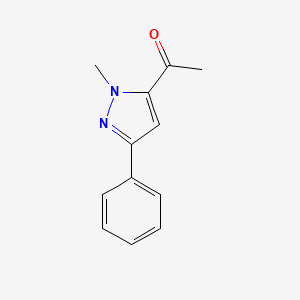

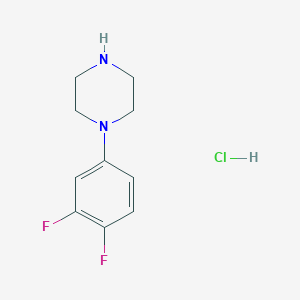

1-(3,4-Difluorophenyl)piperazine hydrochloride is a chemical compound with the following properties:

- IUPAC Name : 1-(3,4-difluorophenyl)piperazine hydrochloride.

- Molecular Formula : C₁₀H₁₂F₂N₂·HCl.

- Molecular Weight : 234.68 g/mol.

- Physical Form : Solid.

- Storage Temperature : Refrigerator.

Synthesis Analysis

The synthesis of this compound involves the reaction of 3,4-difluoroaniline with piperazine in the presence of hydrochloric acid. The resulting product is the hydrochloride salt of 1-(3,4-difluorophenyl)piperazine.

Molecular Structure Analysis

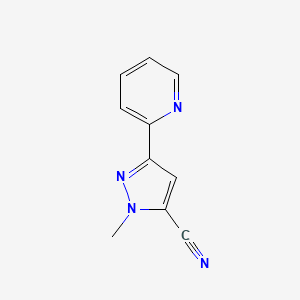

The molecular structure consists of a piperazine ring with a 3,4-difluorophenyl group attached. The chlorine ion forms the hydrochloride salt. The compound’s structure is crucial for understanding its interactions and biological activity.

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)piperazine hydrochloride may participate in various chemical reactions, including:

- Arylation : The phenyl group can undergo arylation reactions.

- Hydrolysis : The hydrochloride salt can be hydrolyzed under specific conditions.

Physical And Chemical Properties Analysis

- Solubility : Soluble in water due to the hydrochloride salt.

- Melting Point : Varies based on the crystalline form.

- Color : Typically white or off-white.

Applications De Recherche Scientifique

Structural and Electronic Properties

Research into the structural and electronic properties of related piperazine compounds, such as 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride, demonstrates the utility of these analyses for understanding compound behaviors. Spectral data analysis and X-ray single-crystal analysis have been employed to characterize compounds, with theoretical parameters showing excellent agreement with experimental results. Molecular electrostatic potential surface, frontier orbital analysis, and vibrational analysis contribute to a deeper understanding of the chemical properties, such as chemical hardness, inertness, potential, nucleophilicity, and electrophilicity indices (Bhat et al., 2018).

Biological Applications

Significant work has been dedicated to exploring the biological applications of piperazine derivatives. The synthesis of novel compounds, such as those detailed in the study of 1,2,4-triazole class antifungals and their pharmacologically relevant physicochemical properties, reveals potential for medical applications, particularly as antifungal compounds. Such studies demonstrate poor solubility in buffer solutions but better solubility in alcohols, with detailed thermodynamic parameters aiding in understanding solute-solvent interactions (Volkova et al., 2020).

Anticancer and Antituberculosis Studies

Research on piperazine derivatives, including synthesis and evaluation of their anticancer and antituberculosis activities, highlights the potential therapeutic applications of these compounds. For example, a series of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives were synthesized and exhibited significant anticancer and antituberculosis activities, suggesting a promising avenue for drug development (Mallikarjuna et al., 2014).

Antibacterial and Antifungal Activity

The synthesis and characterization of piperazine and triazolo-pyrazine derivatives have been undertaken to evaluate their antibacterial and antifungal activities. This research underscores the antimicrobial potential of piperazine derivatives, with some compounds demonstrating superior antimicrobial activity against various bacterial and fungal strains, marking them as candidates for further antimicrobial development (Patil et al., 2021).

Safety And Hazards

- Hazard Statements : May cause skin and eye irritation (H302, H315, H319, H335).

- Safety Precautions : Handle with care, wear appropriate protective gear, and avoid inhalation or ingestion.

Orientations Futures

Research on 1-(3,4-Difluorophenyl)piperazine hydrochloride should explore:

- Biological Activity : Investigate its potential as a drug candidate.

- Structural Modifications : Optimize its properties for specific applications.

- Toxicology : Assess long-term safety and environmental impact.

Please note that availability and pricing information are not currently available1. For further details, you can refer to the MSDS provided by Synthonix Corporation1.

Propriétés

IUPAC Name |

1-(3,4-difluorophenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2.ClH/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXQNQUWTAFXDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Difluorophenyl)piperazine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

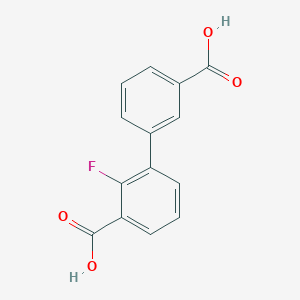

![5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic acid](/img/structure/B1473732.png)

![3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid](/img/structure/B1473733.png)

![5-Fluoro-1-(trimethylsilyl)-4-[(trimethylsilyl)amino]pyrimidin-2(1h)-one](/img/structure/B1473735.png)

![Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate](/img/structure/B1473741.png)

![2-[Benzyl(butyl)amino]acetic acid](/img/structure/B1473743.png)

![tert-butyl (1R,5S)-4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1473744.png)